molecular formula C9H6N2O4 B3197822 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one CAS No. 10073-89-9

2-methyl-6-nitro-4H-3,1-benzoxazin-4-one

Cat. No.: B3197822
CAS No.: 10073-89-9
M. Wt: 206.15 g/mol
InChI Key: DRISBNJRWVXOEG-UHFFFAOYSA-N
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Description

2-methyl-6-nitro-4H-3,1-benzoxazin-4-one is a heterocyclic compound with the molecular formula C9H8N2O4. It is part of the benzoxazinone family, which is known for its diverse chemical properties and applications. This compound is characterized by a benzene ring fused with an oxazine ring, containing a nitro group at the 6th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-nitrobenzoic acid with acetic anhydride. The reaction is carried out under reflux conditions, typically at temperatures around 35-40°C for 50-55 minutes . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-nitro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

    Cyclization: It can form different heterocyclic compounds through cyclization reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Cyclization: Acid chlorides and bases.

Major Products

    Reduction: 2-methyl-6-amino-4H-3,1-benzoxazin-4-one.

    Substitution: Various substituted benzoxazinones depending on the nucleophile used.

Scientific Research Applications

2-methyl-6-nitro-4H-3,1-benzoxazin-4-one has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one is not fully understood. its antibacterial activity is believed to be due to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The nitro group plays a crucial role in its reactivity, allowing it to interact with bacterial proteins and enzymes, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-6-nitro-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-6-nitro-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c1-5-10-8-3-2-6(11(13)14)4-7(8)9(12)15-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRISBNJRWVXOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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